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molecular formula C12H8BrClO2S B7519501 2-Bromo-thien-5-yl 4-chlorophenoxymethyl ketone

2-Bromo-thien-5-yl 4-chlorophenoxymethyl ketone

Cat. No. B7519501
M. Wt: 331.61 g/mol
InChI Key: SCWNCTZCGRRJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596815

Procedure details

28.4 g (0.1 mol) of 2-bromoacetyl-5-bromothiophene are heated under reflux with 19.3 g (0.15 mol) of 4-chlorophenol and 27.6 g (0.2 mol) of potassium carbonate in 200 ml of ketone for 3 hours, while stirring. The mixture is then poured into water, and the ether-ketone is extracted with methylene chloride. The organic phase is washed with dilute sodium hydroxide solution and then with water, and is dried over magnesium sulphate. After the organic phase has been evaporated down, the residue is recrystallized from ethanol. 17.3 g (52% of theory) of 2-bromo-thien-5-yl 4-chlorophenoxymethyl ketone of melting point 128°-130° C. are obtained.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[S:6][C:7]([Br:10])=[CH:8][CH:9]=1)=[O:4].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>O>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:2][C:3]([C:5]2[S:6][C:7]([Br:10])=[CH:8][CH:9]=2)=[O:4])=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
BrCC(=O)C=1SC(=CC1)Br
Step Two
Name
Quantity
19.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
ketone
Quantity
200 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the ether-ketone is extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with dilute sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After the organic phase has been evaporated down
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC(=O)C2=CC=C(S2)Br)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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